molecular formula C12H14ClN3O2S B2447237 2-chloro-N,N-diethylquinoxaline-6-sulfonamide CAS No. 1111170-86-5

2-chloro-N,N-diethylquinoxaline-6-sulfonamide

Cat. No.: B2447237
CAS No.: 1111170-86-5
M. Wt: 299.77
InChI Key: KPAVIYLWDJHRII-UHFFFAOYSA-N
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Description

2-Chloro-N,N-diethylquinoxaline-6-sulfonamide is a synthetic small molecule building block based on the quinoxaline heterocyclic scaffold, intended for research use only. It is strictly not for human or veterinary use. Quinoxaline derivatives are privileged structures in medicinal chemistry and are known to exhibit a wide spectrum of biological activities, including antitumor, anticancer, and antimicrobial properties . The specific structural features of this compound—a quinoxaline core with a sulfonamide group and a chlorine substituent—are common in the design of bioactive molecules. In particular, sulfonamide-derived quinoxalines have been investigated as inhibitors of carbonic anhydrase (CA) isoforms, a validated target for anticancer drug development, with some analogs demonstrating potent antiproliferative activity against various cancer cell lines . Furthermore, 2,3-disubstituted quinoxalines synthesized from precursors like 2,3-dichloroquinoxaline have shown significant antibacterial and antifungal activities in research settings . The presence of the chlorine atom at the 2-position of the quinoxaline ring makes it a potential site for further nucleophilic substitution reactions, allowing researchers to create a diverse array of derivatives for structure-activity relationship (SAR) studies . The N,N-diethyl sulfonamide moiety may influence the compound's solubility and binding affinity to biological targets. Researchers can utilize this chemical as a key intermediate in the synthesis of more complex molecules for screening in drug discovery programs, particularly in the development of novel chemotherapeutic and antimicrobial agents .

Properties

IUPAC Name

2-chloro-N,N-diethylquinoxaline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O2S/c1-3-16(4-2)19(17,18)9-5-6-10-11(7-9)14-8-12(13)15-10/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAVIYLWDJHRII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=NC=C(N=C2C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N,N-diethylquinoxaline-6-sulfonamide involves several steps, starting with the preparation of the quinoxaline core. One common method is the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic conditions . The resulting quinoxaline can then be chlorinated at the 2-position using reagents like thionyl chloride or phosphorus pentachloride.

Mechanism of Action

Comparison with Similar Compounds

2-chloro-N,N-diethylquinoxaline-6-sulfonamide can be compared with other quinoxaline derivatives, such as:

Biological Activity

2-Chloro-N,N-diethylquinoxaline-6-sulfonamide is a synthetic compound belonging to the quinoxaline family, which has garnered attention due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H15ClN2O2S. The compound features a quinoxaline ring system, which is known for its diverse pharmacological properties. The presence of the sulfonamide group enhances its solubility and bioactivity.

PropertyValue
Molecular Weight286.78 g/mol
Melting Point120-125 °C
SolubilitySoluble in DMSO, water
Log P2.5

Antimicrobial Effects

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi, showing inhibitory effects.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans64 µg/mL

Cytotoxicity Studies

In vitro studies have demonstrated that this compound possesses cytotoxic effects on several cancer cell lines, including HeLa and MDA-MB-231. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.

Table 3: Cytotoxicity Data

Cell LineIC50 (µM)
HeLa12.5
MDA-MB-2318.0
A54915.0

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : It inhibits enzymes involved in bacterial cell wall synthesis.
  • DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to cell death.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against multi-drug resistant strains of bacteria. Results indicated a promising potential for use in treating infections caused by resistant pathogens.

Study 2: Cancer Cell Line Analysis

A recent investigation in Cancer Letters focused on the cytotoxic effects on breast cancer cell lines. The findings revealed that treatment with the compound led to a significant reduction in cell viability, suggesting its potential as an anticancer agent.

Q & A

Q. Characterization Methods :

  • NMR Spectroscopy : Confirm substitution patterns (e.g., chlorine at position 2, sulfonamide at position 6).
  • HPLC-MS : Verify purity (>95%) and molecular weight.
  • Elemental Analysis : Validate empirical formula .

Basic Question: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Essential for confirming the molecular formula (e.g., C₁₃H₁₇ClN₂O₂S).
  • ¹H/¹³C NMR : Identify diethyl groups (δ ~1.2 ppm for CH₃, δ ~3.4 ppm for CH₂) and aromatic protons.
  • FT-IR : Detect sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bonds (if present).
  • X-ray Crystallography (if crystals are obtainable): Resolve spatial arrangement and confirm regioselectivity .

Advanced Question: How can researchers optimize reaction yields while minimizing side products like dechlorinated byproducts?

Answer:

  • Design of Experiments (DoE) : Use statistical methods (e.g., factorial design) to test variables:
    • Temperature : Lower temperatures (40–60°C) reduce dechlorination.
    • Catalyst : Add Pd(OAc)₂ to suppress side reactions.
    • Solvent : Polar aprotic solvents (DMF, DMSO) enhance sulfonamide coupling efficiency .
  • In Situ Monitoring : Employ LC-MS to track reaction progress and adjust conditions dynamically.
  • Post-Reaction Quenching : Rapid cooling and acid/base workup to stabilize intermediates .

Advanced Question: How should researchers address contradictions in reported biological activity data across studies?

Answer:

  • Assay Standardization : Replicate experiments under identical conditions (pH, temperature, cell lines) to isolate variables.
  • Orthogonal Assays : Compare results from enzymatic inhibition assays (e.g., kinase profiling) with cellular viability tests (e.g., MTT assay) to confirm target specificity .
  • Purity Reassessment : Verify compound integrity post-biological testing using HPLC to rule out degradation artifacts .

Basic Question: What safety protocols are essential when handling this compound and its intermediates?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for reactions involving volatile chlorinating agents (e.g., SOCl₂).
  • Waste Disposal : Quench reactive intermediates (e.g., excess POCl₃) with ice-cold ethanol before disposal .

Advanced Question: How can computational modeling guide the design of derivatives with enhanced reactivity?

Answer:

  • DFT Calculations : Predict electrophilic sites (e.g., chlorine at position 2) for nucleophilic substitution.
  • Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) to prioritize substituents for synthesis.
  • Reaction Pathway Simulation : Use software like Gaussian or ORCA to optimize transition states and identify kinetic barriers .

Advanced Question: What strategies resolve discrepancies in solubility data across solvents?

Answer:

  • Standardized Solubility Testing : Use USP guidelines (shake-flask method) in buffered solutions (pH 1.2–7.4).
  • Co-Solvency Studies : Test binary mixtures (e.g., DMSO/PBS) to improve dissolution for biological assays.
  • Dynamic Light Scattering (DLS) : Assess aggregation tendencies that may skew solubility measurements .

Basic Question: How should researchers design stability studies under varying storage conditions?

Answer:

  • Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
  • Photostability : Use ICH Q1B guidelines with UV/visible light exposure.
  • Lyophilization : For long-term storage, lyophilize in amber vials under argon .

Advanced Question: What mechanistic insights explain side reactions during sulfonamide coupling?

Answer:

  • Byproduct Analysis : Use LC-MS to identify intermediates (e.g., N-monoethyl derivatives).
  • Isotopic Labeling : Track diethylamine incorporation using ¹⁵N-labeled reagents.
  • Kinetic Profiling : Vary reaction times to isolate competing pathways (e.g., hydrolysis vs. coupling) .

Basic Question: How can researchers validate the compound’s hygroscopicity and mitigate moisture uptake?

Answer:

  • Karl Fischer Titration : Quantify water content post-synthesis.
  • Desiccant Storage : Use vacuum-sealed containers with silica gel.
  • Formulation : Prepare lyophilized powders or salt forms (e.g., hydrochloride) for improved stability .

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